molecular formula C14H12ClN3O2 B1292984 3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide CAS No. 1071351-01-3

3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

Cat. No.: B1292984
CAS No.: 1071351-01-3
M. Wt: 289.71 g/mol
InChI Key: YQIWMXBIDXHIHN-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide (CAS: 883808-65-9) is a benzamide derivative characterized by a 3-chlorophenyl group attached to a benzamide core and a hydrazinocarbonyl (-CONHNH₂) substituent at the para position of the aniline ring. Its structure combines electrophilic (chloro) and nucleophilic (hydrazide) moieties, enabling diverse reactivity in forming hydrazones or heterocyclic derivatives.

Properties

IUPAC Name

3-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-3-1-2-10(8-11)13(19)17-12-6-4-9(5-7-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIWMXBIDXHIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution

One common method for synthesizing this compound involves the nucleophilic substitution of a suitable precursor:

  • Step 1 : React 3-chlorobenzoyl chloride with 4-aminobenzoic acid to form an intermediate amide.

  • Step 2 : Treat the resulting amide with hydrazine hydrate to introduce the hydrazinocarbonyl group.

  • Reaction Conditions : The reaction typically requires an inert atmosphere and can be conducted in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.

  • Yield : This method generally yields the desired product in moderate to high yields, often around 70% to 85%, depending on the specific reaction conditions used.

Coupling Reaction with Hydrazine Derivatives

Another effective synthetic route involves coupling reactions:

  • Step 1 : Begin with a substituted benzamide derivative that contains a reactive carbonyl group.

  • Step 2 : React this compound with a hydrazine derivative under acidic or basic conditions to facilitate the formation of the hydrazinocarbonyl moiety.

  • Common Reagents : Use of catalysts such as triethylamine or pyridine may enhance reaction efficiency.

  • Yield : Yields from this method can also reach up to 80%, contingent upon optimizing reaction times and temperatures.

Analytical Techniques for Characterization

The synthesized compound must be characterized thoroughly to confirm its structure and purity:

Technique Description
Nuclear Magnetic Resonance (NMR) Utilized for determining the structure by analyzing proton and carbon environments. Typical shifts observed include aromatic protons around δ 7.0–8.0 ppm.
Infrared Spectroscopy (IR) Used to identify functional groups; characteristic peaks include N–H stretching around 3400 cm⁻¹ and C=O stretching near 1650 cm⁻¹.
Mass Spectrometry (MS) Confirms molecular weight and structure through fragmentation patterns; expected molecular ion peak at m/z = 289.71 g/mol.

Challenges in Synthesis

Several challenges may arise during the preparation of this compound:

  • Reactivity of Intermediates : The stability of intermediates can vary significantly, affecting overall yield.

  • Purification Difficulties : Crystallization or chromatography may be required to purify the final product, which can be time-consuming.

  • Side Reactions : Unwanted side reactions may occur, particularly when using reactive intermediates or harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide serves as a versatile building block in organic synthesis. It is utilized as a reagent in various chemical reactions, enabling the formation of more complex molecules. Its reactivity allows for:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed with sodium borohydride.
  • Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Biology

This compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown effectiveness against various pathogens, including Plasmodium falciparum, the causative agent of malaria, demonstrating low cytotoxicity alongside high efficacy.
  • Anticancer Activity : Research indicates that it may inhibit RET kinase activity in cancer cells, suggesting potential as a therapeutic agent in oncology.

Medicine

In medicinal chemistry, this compound is explored for:

  • Drug Development : It is being studied for its role in developing new drugs targeting specific diseases, including cancer and infectious diseases.
  • Preclinical Studies : Used to evaluate potential drug interactions and efficacy against specific biological targets.

Industry

The compound is also relevant in industrial applications:

  • Specialty Chemicals Production : It acts as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
  • Material Science : Investigated for its properties that may contribute to the development of new materials.

Case Study 1: Cancer Therapy Research

A study focused on the efficacy of this compound revealed its potential to inhibit RET kinase activity. The results indicated a significant reduction in cell proliferation associated with RET mutations, highlighting its promise as a novel therapeutic agent for certain cancers.

Case Study 2: Antimicrobial Efficacy

In evaluating a series of hydrazone derivatives, this compound was noted for its low cytotoxicity while maintaining high effectiveness against P. falciparum. This positions it as a candidate for further development in malaria treatment strategies.

Biological Activity

3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a hydrazinocarbonyl group, which is crucial for its biological interactions. The presence of the 3-chloro substituent enhances its reactivity and interaction with biological targets.

The mechanism of action involves the interaction of the hydrazinocarbonyl group with specific molecular targets, such as enzymes and receptors. This interaction can lead to either inhibition or activation of various biological pathways, depending on the target involved. The ability to form strong hydrogen bonds or coordinate with metal ions is a key feature that influences its activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study evaluating several derivatives, it was found that certain compounds demonstrated significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Serratia marcescens. The zones of inhibition were larger than those produced by standard antibiotics like tetracycline .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can inhibit cell proliferation in various cancer cell lines. The cytotoxicity evaluation showed that derivatives of this compound possess selective inhibition against cancer cells while maintaining low toxicity to normal cells .

Case Studies

  • Antiproliferative Effects : A study conducted on hydrazone derivatives derived from this compound showed promising results in inhibiting the growth of cancer cells. Compounds exhibited IC50 values comparable to established chemotherapeutic agents .
  • Enzyme Inhibition : The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives demonstrated dual inhibition with IC50 values indicating potent activity against these enzymes, which are relevant in Alzheimer's disease treatment .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with related benzamide derivatives is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition (AChE/BChE)
This compoundHighModerateDual inhibition
N-[4-(Hydrazinocarbonyl)phenyl]acetamideModerateLowNot significant
N-[4-(Hydrazinocarbonyl)phenyl]propionamideLowModerateNot significant

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The target compound’s uniqueness lies in its hydrazinocarbonyl group, which distinguishes it from other benzamide derivatives. Key comparisons include:

  • 3-Chloro-N-phenyl-phthalimide (): Structure: Contains a phthalimide ring instead of a benzamide backbone. Role: Used as a monomer for polyimide synthesis.
  • N4-3-Chlorobenzoylsulfathiazole (Compound 30, ): Structure: Features a sulfathiazole (-SO₂NH-thiazole) substituent instead of hydrazinocarbonyl. Synthesis: Yielded 87% via a sulfathiazole coupling reaction. Properties: Higher melting point (224–226 °C) due to sulfonamide crystallinity .
  • 4-Chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide () :

    • Structure : Substituted with a thiazole sulfonamide group.
    • Bioactivity : Sulfonamide derivatives often exhibit enhanced solubility and antimicrobial activity .
  • 3-Chloro-N-(2-chloro-4-(imidazolidin-2-ylideneamino)phenyl)benzamide (): Structure: Contains imidazolidin substituents.
  • Synthesis: Utilizes 2,3-dichloroquinazoline in isopropanol/K₂CO₃, differing from the target compound’s route .

Physical and Chemical Properties

  • N4-3-Chlorobenzoylsulfathiazole: 224–226 °C . Imidazolidin derivatives: Powdery consistency, suggesting lower crystallinity .
  • Spectroscopic Data: FTIR: Hydrazinocarbonyl in the target compound would show a strong CONH stretch (~1664 cm⁻¹), similar to sulfonamide analogs . NMR: Overlapping aromatic signals (e.g., in 3-fluoro-N-phenylbenzamides, ) highlight challenges in resolving substituent effects .
  • Mass Spectrometry :

    • Target compound: LRMS/HRMS data unavailable.
    • Imidazolidin analog: HRMS m/z 432.1102 (C₁₉H₂₀Cl₂N₇O) .

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide?

Methodological Answer: The synthesis typically involves coupling 3-chlorobenzoyl chloride with 4-aminobenzhydrazide under basic conditions. Key steps include:

  • Amide Bond Formation : React 3-chlorobenzoyl chloride with 4-aminobenzhydrazide in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the product.
  • Yield Optimization : Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.1 molar excess of acyl chloride) are critical to minimize side reactions like over-acylation or hydrolysis .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Confirm the presence of hydrazine (-NH-NH2) protons (δ 8.5–9.5 ppm) and aromatic protons from the benzamide and phenylhydrazine moieties.
    • FT-IR : Validate the amide C=O stretch (~1650 cm⁻¹) and hydrazine N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Determine molecular ion peaks (e.g., [M+H]+) to confirm molecular weight .
  • Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N percentages .

Q. What structural features influence its reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups : The 3-chloro substituent on the benzamide ring activates the carbonyl group toward nucleophilic attack (e.g., hydrolysis or substitution) .
  • Hydrazine Moiety : The -NH-NH2 group enables condensation reactions (e.g., with aldehydes/ketones to form hydrazones) or coordination with metal ions .
  • Planarity : X-ray crystallography reveals a near-planar conformation between the benzamide and phenylhydrazine rings, enhancing π-π stacking interactions in solid-state packing .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Unit Cell Parameters : Monoclinic symmetry (e.g., space group P21/c) with a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, and β = 98.537° .
    • Torsion Angles : Analyze dihedral angles (e.g., C-Cl...C=O torsion ~178°) to confirm steric or electronic effects on conformation .
  • Hydrogen Bonding : Intermolecular N-H···O=C interactions (2.8–3.0 Å) stabilize crystal packing, as observed in related benzamide derivatives .

Q. How do reaction conditions impact byproduct formation during synthesis?

Methodological Answer:

  • Common Byproducts :
    • Hydrolysis Products : Excess moisture leads to 3-chlorobenzoic acid, detectable via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
    • Dimerization : Elevated temperatures (>40°C) promote hydrazine cross-linking, forming bis-amide dimers.
  • Mitigation Strategies :
    • Use anhydrous solvents and inert atmospheres (N2/Ar).
    • Monitor reaction progress via LC-MS to terminate before side reactions dominate .

Q. What methodologies are used to assess its biological activity in parasite targeting?

Methodological Answer:

  • In Vitro Assays :
    • Kinetoplastid Parasites : Test against Trypanosoma brucei using resazurin-based viability assays (IC50 determination) .
    • Enzyme Inhibition : Screen for binding to parasitic enzymes (e.g., trypanothione reductase) via fluorescence polarization.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with NO2) to correlate electronic effects with bioactivity .

Q. How can computational modeling predict its interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to target proteins (e.g., PARP-1), focusing on hydrogen bonds between the hydrazine group and active-site residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energies (MM-PBSA) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points?

Methodological Answer:

  • Potential Causes :
    • Polymorphism: Different crystal forms (e.g., monoclinic vs. triclinic) due to recrystallization solvents (ethanol vs. DMSO).
    • Impurity Levels: Trace solvents (e.g., THF) depress melting points.
  • Resolution :
    • Perform DSC to identify polymorphic transitions.
    • Repeat synthesis with rigorous purification (HPLC) and compare with literature .

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